molecular formula C26H22ClN3O4 B2760498 3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide CAS No. 380477-74-7

3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide

Cat. No.: B2760498
CAS No.: 380477-74-7
M. Wt: 475.93
InChI Key: XBIPMWLYWQMXCQ-UHFFFAOYSA-N
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Description

This compound is a cyanoenamide derivative featuring a 4-chlorophenylmethoxy group at the 4-position and a methoxy group at the 3-position of the central phenyl ring. Structural characterization likely employs crystallographic tools like SHELXL and ORTEP, as seen in related compounds .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-17(31)29-22-8-10-23(11-9-22)30-26(32)20(15-28)13-19-5-12-24(25(14-19)33-2)34-16-18-3-6-21(27)7-4-18/h3-14H,16H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIPMWLYWQMXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide , also known by its IUPAC name, is a synthetic derivative belonging to the class of cinnamic acid amides . Its molecular formula is C26H22ClN3O4C_{26}H_{22}ClN_{3}O_{4}, and it has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The structure of this compound features multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group, methoxy groups, and a cyano moiety are particularly significant in modulating its interaction with biological targets.

PropertyValue
Molecular FormulaC26H22ClN3O4C_{26}H_{22}ClN_{3}O_{4}
Molecular Weight475.93 g/mol
IUPAC NameN-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
PurityTypically 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar cinnamic acid derivatives. For instance, compounds with structural similarities to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

A notable study indicated that derivatives with similar methoxy and cyano groups exhibited enhanced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Research has shown that related compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential mechanism for treating inflammatory diseases .

Neuroprotective Effects

Neuroprotective studies have also been conducted, particularly focusing on the compound's ability to mitigate oxidative stress in neuronal cells. In vivo experiments demonstrated that similar compounds could significantly prolong survival in models of acute cerebral ischemia, highlighting their potential as therapeutic agents for neurodegenerative conditions .

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed on various cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Results : IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating higher efficacy.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Method : Neuronal cells were treated with hydrogen peroxide in the presence of the compound.
    • Results : The treated cells showed reduced markers of apoptosis compared to controls, suggesting protective effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules from the evidence:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Cl-C6H4-OCH2-, 3-OCH3, N-(4-acetamidophenyl) C26H22ClN3O4 ~476.0 (calculated) Acetamido group enhances H-bonding; chloro and methoxy groups increase lipophilicity. N/A
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide () 4-Cl-C6H4-CH2-, 4-OCH3, cyanoenamide C24H21ClN2O3 420.85 Lacks acetamido group; methoxyphenyl amino substitution may reduce solubility.
3-{4-[(4-Bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-Cl2-phenyl)prop-2-enamide () 4-Br-C6H4-OCH2-, 3-OCH2CH3, N-(3,5-Cl2-phenyl) C25H19BrCl2N2O3 546.25 Bromo substituent increases molecular weight; ethoxy and dichlorophenyl alter electronic properties.
(E)-3-[3-Cl-4-(4-Cl-C6H4-OCH2)-5-OCH3-phenyl]-2-cyano-N-(4-NO2-phenyl)prop-2-enamide () 3-Cl, 4-(4-Cl-C6H4-OCH2), 5-OCH3, N-(4-NO2-phenyl) C24H17Cl2N3O5 498.28 Nitro group introduces strong electron-withdrawing effects; additional Cl may enhance reactivity.
(2E)-3-{4-[(2-Cl-6-F-C6H3)methoxy]phenyl}-N-(4-OCH3-phenyl)prop-2-enamide () 2-Cl-6-F-C6H3-OCH2-, N-(4-OCH3-phenyl) C23H19ClFNO3 411.85 Fluoro and chloro substituents affect steric/electronic profile; lacks cyano group.

Key Observations

Substituent Effects: The 4-acetamidophenyl group in the target compound distinguishes it from analogs with nitro () or halogenated aryl groups (). This group likely improves solubility and target binding via hydrogen bonding . Chlorophenylmethoxy and methoxy groups are conserved in many analogs, suggesting their role in hydrophobic interactions or π-stacking .

Conformational and Crystallographic Data: Compounds like ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () exhibit a syn-periplanar conformation across the C=C bond, which may influence reactivity or crystal packing . Classical N–H···O and C–H···O hydrogen bonds stabilize crystal structures in amide derivatives (), a feature likely shared by the target compound .

The acetamido group may enhance pharmacokinetic properties compared to nitro or halogenated analogs, which are often more metabolically stable but less soluble .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The compound is synthesized through multi-step organic reactions, typically involving:

  • Substitution reactions to introduce the 4-chlorophenylmethoxy and methoxy groups onto the aromatic ring.
  • Amidation to form the N-(4-acetamidophenyl) moiety via coupling reactions, often using activating agents like DCC or EDC.
  • Cyano group introduction via nucleophilic substitution or condensation reactions under controlled pH and temperature .
    Key intermediates are purified using column chromatography, and the final product is validated via HPLC (>95% purity) and NMR spectroscopy .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Temperature control : Maintaining −20°C to 0°C during nitration or amidation steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates.
  • Catalytic systems : Using DMAP or TMSOTf to accelerate coupling reactions, as observed in analogous amide syntheses .
  • Real-time monitoring : Employing TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: What analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the cyano group’s electron-withdrawing effect shifts aromatic protons downfield (δ 7.5–8.2 ppm) .
  • HPLC : To assess purity (>95%) and identify impurities from incomplete substitution reactions.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities in such complex amides?

X-ray crystallography provides:

  • Bond length/angle data : Confirms resonance effects in the amide group (e.g., C=O bond length ~1.23 Å and C–N ~1.34 Å, indicative of delocalization) .
  • Intermolecular interactions : Identifies hydrogen-bonding networks (e.g., N–H···O and C–H···O contacts) that stabilize the crystal lattice, critical for understanding solubility and stability .
  • Stereochemical validation : Resolves E/Z isomerism in the prop-2-enamide moiety, which impacts biological activity .

Basic: What preliminary assays are recommended to assess biological activity?

Initial screening includes:

  • In vitro enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates (IC₅₀ values <10 µM suggest potency) .
  • Antimicrobial assays : Disk diffusion or microbroth dilution to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity (therapeutic index >10 is desirable) .

Advanced: What strategies elucidate the mechanism of action in pharmacological studies?

Approaches include:

  • Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for target proteins (e.g., Kd <1 µM indicates strong binding) .
  • Molecular docking : Computational modeling to predict interactions with active sites (e.g., hydrogen bonding with Ser/Thr residues in kinases) .
  • In vivo models : Pharmacokinetic profiling (Cmax, t½) in rodent models to assess bioavailability and metabolite formation .

Data Contradiction: How to address discrepancies in reported biological activities?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .
  • Purity verification : Re-analyze compounds via HPLC to rule out impurities (e.g., residual solvents) as activity modulators .
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., cyano vs. nitro substitutions) .

Applications: How is this compound utilized in medicinal chemistry?

  • Scaffold for drug design : The aromatic and amide moieties serve as templates for developing kinase inhibitors or antimicrobial agents .
  • Probe synthesis : Radiolabeled versions (e.g., ¹⁴C-cyano) track target engagement in cellular assays .
  • Material science : Incorporation into polymers or metal-organic frameworks (MOFs) for catalytic applications .

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